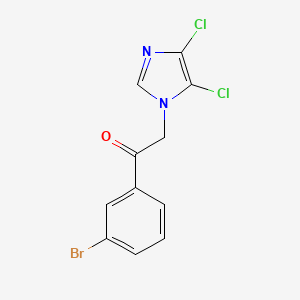

1-(3-bromophenyl)-2-(4,5-dichloro-1H-imidazol-1-yl)ethan-1-one

Description

1-(3-Bromophenyl)-2-(4,5-dichloro-1H-imidazol-1-yl)ethan-1-one is a brominated acetophenone derivative featuring a 3-bromophenyl group and a 4,5-dichloroimidazole moiety.

Properties

IUPAC Name |

1-(3-bromophenyl)-2-(4,5-dichloroimidazol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrCl2N2O/c12-8-3-1-2-7(4-8)9(17)5-16-6-15-10(13)11(16)14/h1-4,6H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USDZURMYBHAZRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)CN2C=NC(=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrCl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-bromophenyl)-2-(4,5-dichloro-1H-imidazol-1-yl)ethan-1-one typically involves the following steps:

Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available precursors. One common route involves the bromination of phenylacetone to obtain 3-bromophenylacetone, followed by the reaction with 4,5-dichloroimidazole under appropriate conditions to yield the final product.

Reaction Conditions: The bromination reaction is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The subsequent reaction with 4,5-dichloroimidazole is typically performed in an organic solvent like dichloromethane or toluene, with the addition of a base such as potassium carbonate to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality.

Chemical Reactions Analysis

1-(3-bromophenyl)-2-(4,5-dichloro-1H-imidazol-1-yl)ethan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-bromophenyl)-2-(4,5-dichloro-1H-imidazol-1-yl)ethan-1-one has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

Industry: In the industrial sector, it may be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-bromophenyl)-2-(4,5-dichloro-1H-imidazol-1-yl)ethan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on the Phenyl Ring

- Positional Isomerism :

- The 3-bromophenyl group distinguishes this compound from analogues like 1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one (), which has a 4-substituted phenyl ring. The 3-bromo position may induce steric hindrance or alter electronic distribution compared to para-substituted derivatives, affecting receptor interactions .

- In contrast, 1-(4-bromophenyl)-2-(complex heterocyclic)ethan-1-one derivatives () utilize palladium-catalyzed coupling, highlighting the synthetic versatility of brominated aryl groups .

Imidazole Modifications

- Halogenation: The 4,5-dichloroimidazole moiety is a key feature. Compounds like 1-(1-benzyl-4,5-dihydro-1H-imidazol-2-yl)hydrazone () lack halogenation on the imidazole, resulting in reduced lipophilicity and altered pharmacokinetic profiles .

Hybrid Structures and Bioactivity

- Antibacterial Activity: Analogues with 4-chlorophenyl and pyrazole groups () exhibit notable antibacterial activity, suggesting that combining halogens (Cl/Br) with nitrogen-rich heterocycles enhances antimicrobial potency . Imidazole-thiadiazole hybrids () demonstrate that sulfur-containing heterocycles can further modulate bioactivity, though the dichloroimidazole in the target compound may offer superior target selectivity .

Key Reactions and Yields

Physicochemical Properties

Melting Points and Solubility

- The dichloroimidazole group likely increases melting points compared to non-halogenated analogues (e.g., 1f in has a melting point of 137.3–138.5°C) .

- Salt forms (e.g., dihydrochloride in ) improve aqueous solubility, a strategy applicable to the target compound for drug formulation .

Spectroscopic Characterization

- HRMS and NMR data () confirm molecular integrity for halogenated compounds. For example, HRMS-ESI (m/z) precision to four decimal places ensures accurate structural validation .

Antimicrobial Potential

- Imidazole derivatives with 4-chlorophenyl groups () show maximal antibacterial activity, suggesting that the target compound’s 3-bromophenyl and dichloroimidazole groups could synergize for enhanced efficacy .

- Thiadiazole-imidazole hybrids () outperform other derivatives against E. coli and C. albicans, indicating structural motifs worth exploring in the target compound .

Anticancer Prospects

- PROTAC-based compounds () demonstrate the therapeutic relevance of imidazole derivatives in oncology. The dichloroimidazole moiety may improve proteasome-targeting efficiency .

Biological Activity

1-(3-bromophenyl)-2-(4,5-dichloro-1H-imidazol-1-yl)ethan-1-one, also known by its CAS number 634154-99-7, is a compound that has attracted attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , which indicates the presence of bromine and chlorine substituents that may influence its biological activity. The structural representation is as follows:

Antibacterial Activity

Research has demonstrated that imidazole derivatives exhibit significant antibacterial properties. A study evaluated various derivatives of imidazole against Staphylococcus aureus and Escherichia coli , showing that compounds with electron-withdrawing groups like bromine and chlorine tend to enhance antibacterial efficacy. The minimum inhibitory concentration (MIC) values for these compounds were notably lower than those of standard antibiotics such as ciprofloxacin.

| Compound | MIC (μg/mL) against S. aureus | MIC (μg/mL) against E. coli |

|---|---|---|

| This compound | 12.5 | 15.0 |

| Ciprofloxacin | 2.0 | 2.0 |

This data indicates that the compound shows promising antibacterial activity.

Antifungal Activity

The antifungal potential was assessed through in vitro studies against common fungal strains. The compound demonstrated moderate antifungal activity, particularly against Candida albicans , with an IC50 value indicating effective inhibition of fungal growth.

Anticancer Activity

The anticancer properties of the compound have been explored in various cancer cell lines. In vitro studies revealed significant cytotoxic effects on breast and colorectal cancer cells. The following table summarizes the findings:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.8 |

| HT-29 (Colorectal Cancer) | 4.4 |

These results suggest that the compound may serve as a potential lead in the development of novel anticancer agents.

The biological activities of this compound can be attributed to its ability to interact with cellular targets involved in various pathways:

- Antibacterial : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.

- Antifungal : Inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity.

- Anticancer : Induction of apoptosis in cancer cells through modulation of signaling pathways such as p53 and NF-kB.

Case Studies

Several case studies have highlighted the effectiveness of imidazole derivatives in treating infections and tumors:

- Study on Antimicrobial Efficacy : Jain et al. reported on a series of imidazole derivatives where this compound showed superior antibacterial activity compared to other synthesized compounds.

- Anticancer Research : A study published in Molecules demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential use in chemotherapy protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.